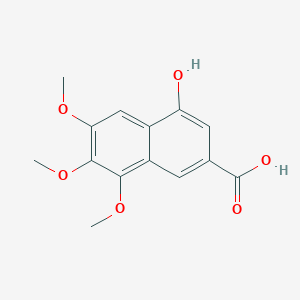

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

描述

属性

分子式 |

C14H14O6 |

|---|---|

分子量 |

278.26 g/mol |

IUPAC 名称 |

4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C14H14O6/c1-18-11-6-8-9(12(19-2)13(11)20-3)4-7(14(16)17)5-10(8)15/h4-6,15H,1-3H3,(H,16,17) |

InChI 键 |

MFTRZXJYGMLGNF-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)O)OC)OC |

产品来源 |

United States |

准备方法

Methoxylation of 2-Naphthoic Acid Derivatives

One common approach to synthesizing 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid starts with 2-naphthoic acid or its derivatives, which undergo methoxylation at the 6, 7, and 8 positions. This step typically uses methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to introduce methoxy (-OCH₃) groups.

Oxidation and Hydroxylation

Oxidation reactions are employed to introduce the hydroxyl group at position 4 and to adjust the oxidation state of the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide. However, oxidation of methoxy-substituted naphthalene rings is challenging due to the instability of the methoxy groups under harsh oxidative conditions, often leading to side reactions or decomposition.

Multi-Step Synthesis from Benzoic Acid Derivatives

A more elaborate synthetic route involves starting from benzoic acid derivatives and proceeding through multiple steps (up to 16 reported) including:

- Knoevenagel condensation of methoxy-substituted benzaldehydes with malonate esters.

- Catalytic reduction of benzyl malonates.

- Cyclization and aromatization steps to form the naphthalene core.

- Functional group transformations to install the carboxylic acid and hydroxyl substituents.

This route addresses stability issues by carefully controlling reaction conditions and sequence of functional group modifications.

Use of Stobbe Condensation and Cyclization

Related methoxynaphthoic acids have been synthesized via Stobbe condensation of dimethoxybenzaldehyde with succinate derivatives, followed by cyclization. This method provides access to substituted naphthoic acids with controlled substitution patterns, although direct application to the 4-Hydroxy-6,7,8-trimethoxy derivative requires adaptation.

Industrial and Advanced Techniques

Industrial synthesis may employ continuous flow reactors to enhance mixing and heat transfer, improving yield and purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate high-purity products suitable for research and application.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Challenges/Notes |

|---|---|---|---|

| Methoxylation | Introduction of methoxy groups at positions 6,7,8 on naphthalene ring | Methyl iodide, dimethyl sulfate, base | Requires regioselective methylation |

| Oxidation and Hydroxylation | Introduction of hydroxyl group at position 4 and oxidation of side chains | Potassium permanganate, chromium trioxide | Methoxy groups sensitive to harsh oxidants |

| Knoevenagel condensation and reduction | Formation of benzyl malonates from methoxybenzaldehydes and malonate esters | Diethyl malonate, catalytic hydrogenation | Multi-step, requires careful control of intermediates |

| Cyclization and Aromatization | Formation of naphthalene core from benzyl malonate derivatives | Acid/base catalysis, heating | Aromatization of tetralone intermediates difficult |

| Stobbe Condensation and Cyclization | Condensation of dimethoxybenzaldehyde with succinate derivatives followed by cyclization | Base catalysis, heating | Adaptation needed for specific substitution pattern |

| Continuous Flow Synthesis (Industrial) | Enhanced mixing and heat transfer for better yield and purity | Flow reactors, controlled temperature | Requires specialized equipment |

| Purification | Isolation of pure compound | Recrystallization, chromatography | Essential for removing side products and impurities |

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted naphthalene derivatives.

科学研究应用

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid with related naphthalenecarboxylic acid derivatives, emphasizing substituent positions, properties, and biological relevance:

Key Comparative Insights:

Substituent Effects on Solubility and Reactivity :

- The methoxy groups in the target compound (positions 6,7,8) increase hydrophobicity compared to hydroxyl-rich analogues like 3,5-dihydroxy-2-naphthalenecarboxylic acid , which has higher water solubility due to polar -OH groups .

- Adapalene ’s bulky adamantyl group enhances lipid solubility, facilitating skin penetration, whereas the target compound’s methoxy groups may limit bioavailability .

Biological Activity: AHPN derivatives (e.g., MM11453) induce apoptosis without activating retinoid receptors, suggesting that substituent bulk (e.g., adamantyl) and hydroxyl positioning are critical for non-canonical signaling . The target compound lacks such bulky groups but may exhibit unique bioactivity due to its tris-methoxy motif.

Synthetic Utility :

- 5,6,7,8-Tetrahydro-2-naphthoic acid serves as a building block for saturated ring systems, contrasting with the fully aromatic target compound, which is more suited for electrophilic substitution reactions .

Research Findings and Gaps

- Physicochemical Data: No direct data (e.g., pKa, logP) for the target compound are available in the evidence. Predictions based on analogues suggest logP ~2.5–3.5 due to methoxy groups, aligning with Adapalene’s logP of 6.7 (driven by adamantyl) .

- Biological Studies : While AHPN analogues show anticancer activity, the target compound’s trimethoxy configuration may target different pathways, such as enzyme inhibition (e.g., cytochrome P450) or antioxidant effects .

生物活性

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid (HTNCA) is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

HTNCA is characterized by its unique chemical structure, which includes three methoxy groups and a hydroxyl group attached to a naphthalene ring. Its molecular formula is with a molecular weight of approximately 292.28 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that HTNCA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of HTNCA

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Inhibition of cell wall synthesis |

| Escherichia coli | 64 | Disruption of metabolic pathways |

| Candida albicans | 16 | Membrane integrity disruption |

Anticancer Properties

HTNCA has also been studied for its anticancer effects. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been shown to inhibit tumor growth in animal models.

Case Study: In Vitro Anticancer Activity

A recent study investigated the effects of HTNCA on human breast cancer cells (MCF-7). The results indicated that treatment with HTNCA resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, HTNCA has demonstrated anti-inflammatory effects. A study involving extracts from Heliotropium ovalifolium, which includes HTNCA, showed significant inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Table 2: Anti-inflammatory Activity of HTNCA

| Cytokine | IC50 (µg/mL) | Source |

|---|---|---|

| Interleukin-6 (IL-6) | 10 | Extracts from Heliotropium ovalifolium |

| Tumor Necrosis Factor-alpha (TNF-α) | 15 | Extracts from Heliotropium ovalifolium |

The biological activity of HTNCA can be attributed to several mechanisms:

- Enzyme Inhibition : The methoxy and hydroxyl groups facilitate interactions with enzymes involved in metabolic processes.

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, altering their integrity.

- Signal Transduction Modulation : HTNCA influences signaling pathways related to inflammation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。